![molecular formula C11H11N3O2 B2875341 2-[Methyl(quinazolin-4-yl)amino]acetic acid CAS No. 927969-38-8](/img/structure/B2875341.png)
2-[Methyl(quinazolin-4-yl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[Methyl(quinazolin-4-yl)amino]acetic acid” is a solid compound with the empirical formula C11H11N3O2 and a molecular weight of 217.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes “2-[Methyl(quinazolin-4-yl)amino]acetic acid”, often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis
The SMILES string of “2-[Methyl(quinazolin-4-yl)amino]acetic acid” is O=C(O)CN©C1=NC=NC2=CC=CC=C12 . This indicates the presence of a quinazolin-4-yl group attached to a methylamino group, which is further attached to an acetic acid group.Chemical Reactions Analysis
Quinazolinone derivatives, including “2-[Methyl(quinazolin-4-yl)amino]acetic acid”, have been found to exhibit a diverse range of chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Physical And Chemical Properties Analysis
“2-[Methyl(quinazolin-4-yl)amino]acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Quinazoline derivatives have been found to possess anti-cancer properties . They have been used in the development of drugs for the treatment of various types of cancers .
Anti-Inflammatory Activity
Some quinazoline derivatives have been found to exhibit anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .
Anti-Bacterial Activity
Quinazoline derivatives have also been found to have anti-bacterial properties . They could potentially be used in the development of new antibiotics .
Analgesic Activity
Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties . They could potentially be used in the development of new pain relief medications .
Anti-Viral Activity
Quinazoline derivatives have been found to possess anti-viral properties . They could potentially be used in the development of antiviral drugs .
Anti-Oxidant Activity
Quinazoline derivatives have been found to have anti-oxidant properties . They could potentially be used in the development of drugs for conditions related to oxidative stress .
Safety and Hazards
Direcciones Futuras
The future directions for “2-[Methyl(quinazolin-4-yl)amino]acetic acid” and other quinazolinone derivatives could involve further exploration of their diverse biological properties. For instance, their potential as analgesic, anti-inflammatory, anticancer, and antimicrobial agents could be investigated further . Additionally, their synthesis methods could be optimized, and their chemical reactions could be studied in more detail .
Mecanismo De Acción
Target of Action
Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit broad-spectrum antimicrobial activities . This suggests that the compound may interact with various targets in microbial cells, potentially including enzymes or receptors crucial for microbial growth and survival.
Mode of Action
Quinazolinone derivatives have been reported to inhibit the growth of gram-positive and gram-negative bacterial strains . This suggests that the compound may interfere with essential biological processes in these organisms, leading to their growth inhibition.
Biochemical Pathways
Given the broad-spectrum antimicrobial activity of quinazolinone derivatives , it is plausible that multiple biochemical pathways could be affected, potentially including those involved in cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Given the reported antimicrobial activity of quinazolinone derivatives , it is likely that the compound exerts its effects by inhibiting the growth of microbial cells.
Propiedades
IUPAC Name |
2-[methyl(quinazolin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRPOERBOGLZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

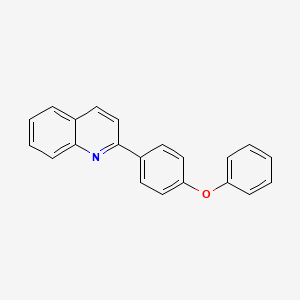
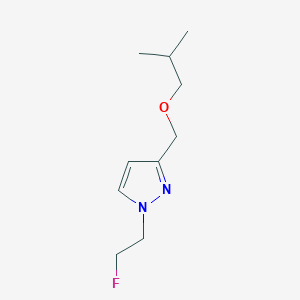
![N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2875265.png)
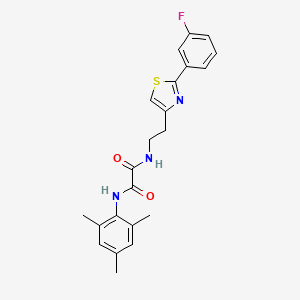
![2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B2875267.png)
![2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B2875268.png)
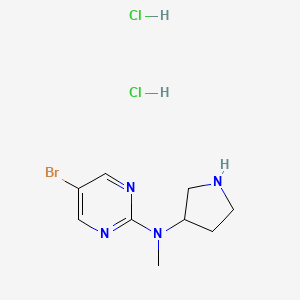

![(4-((1H-imidazol-1-yl)methyl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2875273.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea](/img/no-structure.png)
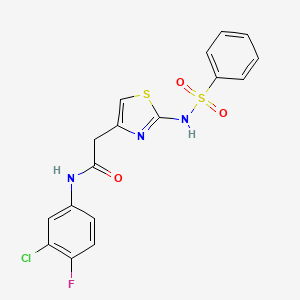
![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid](/img/structure/B2875278.png)
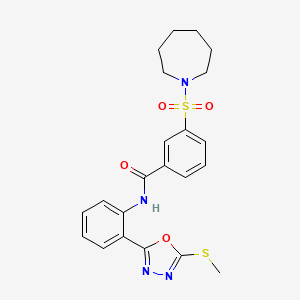
![2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide](/img/structure/B2875281.png)